molecular formula C14H22N2 B1386100 N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine CAS No. 1094631-87-4

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine

Cat. No.: B1386100
CAS No.: 1094631-87-4
M. Wt: 218.34 g/mol
InChI Key: KFPANGORVIKCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine is an organic compound with the molecular formula C14H22N2 It is a derivative of benzenediamine, where the amine groups are substituted with cyclohexyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine typically involves the reaction of 1,2-diaminobenzene with cyclohexylamine and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N1-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of desired products. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N-Dimethylethylenediamine
  • 1,2-Diaminocyclohexane

Uniqueness

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its cyclohexyl and methyl groups provide steric hindrance and electronic effects that influence its behavior in various reactions.

Properties

IUPAC Name

1-N-cyclohexyl-1-N,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-9-14(13(15)10-11)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPANGORVIKCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 2
Reactant of Route 2
N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 3
Reactant of Route 3
N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 4
Reactant of Route 4
N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 5
Reactant of Route 5
N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 6
N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.